ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrimidine core, and several functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyano and methylthio groups, and the final coupling with the piperazine ring. Common reagents used in these reactions include ethyl cyanoacetate, tert-butylphenyl derivatives, and methylthio reagents. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 4-[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
- tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
These compounds share similar structural features but differ in specific functional groups, which can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
ethyl 4-[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-6-30-22(29)28-13-11-27(12-14-28)20-18(15-24)19(25-21(26-20)31-5)16-7-9-17(10-8-16)23(2,3)4/h7-10H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNKOQOQXFJBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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